COBALT SILICIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cobalt silicide is a compound formed by the combination of cobalt and silicon. It is known for its low electrical resistivity and good thermal stability, making it a valuable material in the field of microelectronics. This compound is commonly used as a contact material in ultra-large-scale integration (ULSI) devices due to its excellent properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobalt silicide can be synthesized through various methods, including solid-phase reactions, chemical vapor deposition, and rapid thermal processing. One common method involves the direct reaction of cobalt with silicon at high temperatures. For example, cobalt can be deposited onto a silicon substrate, and then the system is annealed at temperatures ranging from 800°C to 1000°C to form this compound .

Industrial Production Methods

In industrial settings, this compound is often produced using chemical vapor deposition. This method involves the use of cobalt carbonyls and silicon hydrides as precursors. The reaction typically occurs at temperatures between 225°C and 300°C, resulting in the formation of this compound films with precise stoichiometry .

Chemical Reactions Analysis

Types of Reactions

Cobalt silicide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.

Common Reagents and Conditions

Oxidation: this compound can be oxidized in the presence of oxygen at elevated temperatures, leading to the formation of cobalt oxide and silicon dioxide.

Reduction: Reduction reactions can occur when this compound is exposed to reducing agents such as hydrogen gas at high temperatures.

Substitution: Substitution reactions involve the replacement of silicon atoms in this compound with other elements, such as phosphorus or boron, under specific conditions.

Major Products Formed

The major products formed from these reactions include cobalt oxide, silicon dioxide, and various substituted cobalt silicides, depending on the reagents and conditions used .

Scientific Research Applications

Cobalt silicide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of cobalt silicide involves its interaction with silicon and other elements at the atomic level. During the formation of this compound, cobalt atoms diffuse into the silicon lattice, resulting in the formation of a stable silicide phase. This process is influenced by factors such as temperature, pressure, and the presence of other elements .

Comparison with Similar Compounds

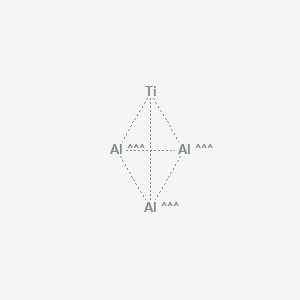

Cobalt silicide can be compared with other silicides, such as nickel silicide, titanium silicide, and platinum silicide. Each of these compounds has unique properties and applications:

Nickel Silicide: Known for its good electrical conductivity and stability, nickel silicide is commonly used in microelectronics.

Titanium Silicide: Titanium silicide is valued for its high-temperature stability and is used in high-temperature applications.

Platinum Silicide: Platinum silicide is known for its excellent corrosion resistance and is used in harsh environments.

This compound stands out due to its combination of low resistivity, good thermal stability, and ferromagnetic properties, making it a versatile material for various applications.

Properties

CAS No. |

12017-12-8 |

|---|---|

Molecular Formula |

CoSi2 |

Molecular Weight |

115.1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)